4-(18F)fluorobenzaldehyde is a radiolabeled compound that plays a significant role in the field of nuclear medicine, particularly in positron emission tomography (PET) imaging. It is a derivative of fluorobenzaldehyde, specifically the para isomer, where the hydrogen atom at the carbon adjacent to the aldehyde group is replaced by a fluorine atom labeled with fluorine-18. This compound is crucial for synthesizing various radiopharmaceuticals used in imaging and studying biological processes.
4-(18F)fluorobenzaldehyde can be synthesized from non-radioactive precursors through nucleophilic substitution reactions involving fluorine-18. The compound's synthesis typically involves starting materials such as 4-N,N,N-trimethylammoniumbenzaldehyde triflate or 4-nitrobenzaldehyde, which undergo reactions with [18F]fluoride under specific conditions to yield the desired product .
The synthesis of 4-(18F)fluorobenzaldehyde can be achieved through several methods:
The molecular structure of 4-(18F)fluorobenzaldehyde features a benzene ring substituted with a fluorine atom at the para position relative to the aldehyde functional group. Its structural representation can be described as follows:
The compound exhibits characteristic spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into its functional groups and molecular interactions.
4-(18F)fluorobenzaldehyde participates in various chemical reactions, particularly those involving nucleophiles due to its electrophilic aldehyde group. Notable reactions include:
The conversion of 4-(18F)fluorobenzaldehyde into oximes is highly efficient under basic conditions, achieving almost quantitative yields within minutes of reaction time . This reactivity makes it a valuable building block in synthesizing complex molecules for pharmaceutical applications.
The mechanism of action for 4-(18F)fluorobenzaldehyde primarily revolves around its ability to form covalent bonds with nucleophiles such as amines and hydroxylamines. Upon nucleophilic attack on the carbonyl carbon of the aldehyde group, the reaction leads to the formation of stable products like oximes or amines:
This mechanism is crucial for developing radiopharmaceuticals that can selectively bind to biological targets, enabling imaging and therapeutic applications in medical diagnostics.
The chemical properties include its reactivity towards nucleophiles due to the presence of an aldehyde functional group, making it suitable for various organic transformations. Its stability under standard laboratory conditions allows it to be handled safely for synthetic applications.
4-(18F)fluorobenzaldehyde has several applications in scientific research and medical diagnostics:
4-[¹⁸F]Fluorobenzaldehyde serves as a pivotal synthon for site-specific radiolabeling of biomolecules through chemoselective oxime formation with aminooxy-functionalized targeting vectors. This reaction capitalizes on the unique electrophilic properties of the aldehyde group, which selectively condenses with aminooxy groups (ONH₂) under mild acidic conditions (pH 4-5) to form stable oxime bonds (‒N=O) [6]. Research demonstrates this approach achieves exceptional chemoselectivity even in the presence of competing nucleophilic residues like lysines. This selectivity stems from significant pKa differences: aminooxy groups (pKa ≈ 4.5-5.5) remain unprotonated and nucleophilic at pH 4, while lysine amines (pKa ≈ 10.8) are protonated and unreactive [2]. Studies report high conjugation efficiencies of 60-80% under optimized tracer conditions (70°C, 15 minutes in ammonium acetate/methanol), enabling reliable production of radiolabeled peptides and proteins like ¹⁸F-Anti-HER2 Affibody dimers with decay-corrected yields of 26-30% [6].
Table 1: Efficiency of Oxime Formation with 4-[¹⁸F]Fluorobenzaldehyde Under Different Conditions
Peptide/Protein | pH | Temperature (°C) | Time (min) | Solvent System | RCY (%) |
---|---|---|---|---|---|
RGD peptide model | 3.0 | 70 | 60 | Acetate buffer | >95* |
RGD peptide model | 4.0 | 70 | 45 | Acetate buffer | >95* |
Anti-HER2 Affibody | 4.0 | 70 | 15 | NH₄OAc/MeOH | 26-30 |
Control peptide (Lys) | 4.0 | 70 | 90 | NH₄OAc/MeOH | 0** |
Defined by HPLC and ESI-MS analysis; *No imine product detected [6]
Efficient bioconjugation requires precise engineering of aminooxy groups onto macromolecules. A validated protocol involves synthesizing a bifunctional linker containing both a thiol-reactive maleimide and a Boc-protected aminooxy group. This linker undergoes carbodiimide-mediated coupling to a cysteine residue on the target protein (e.g., Anti-HER2 Affibody), followed by Boc deprotection with trifluoroacetic acid to expose the aminooxy functionality [6]. The resulting aminooxy-functionalized protein (e.g., Anti-HER2-ONH₂, MWcalc 14431.26 Da, MWfound 14431.45 Da via MALDI-MS) provides a defined conjugation site for 4-[¹⁸F]fluorobenzaldehyde [6]. This strategy ensures site-specificity and reproducibility, overcoming the heterogeneity associated with random lysine labeling. The engineered cysteine residue in Affibody molecules provides an ideal attachment point, maintaining structural integrity and receptor-binding affinity post-modification. This approach has been successfully extended to peptides like RGD and somatostatin analogues, demonstrating its versatility for diverse biomolecular platforms [6] [8].
Aminooxy-based conjugation significantly outperforms traditional maleimide chemistry in radiochemical yield and synthetic efficiency. Maleimide-based ¹⁸F-prosthetic groups (e.g., N-[4-(4-[¹⁸F]fluorobenzylidine) aminooxybutyl]maleimide (¹⁸F-FBABM) require multi-step syntheses (4-6 steps) with overall radiochemical yields typically below 15% [6]. In contrast, the direct oxime formation approach using 4-[¹⁸F]fluorobenzaldehyde reduces the radiolabeling process to a single chemoselective step with substantially higher yields (typically >60%, decay-corrected) [2] [6]. Furthermore, oxime bonds demonstrate superior in vivo stability compared to maleimide-thioether adducts, which can undergo retro-Michael reactions or thiol exchange in biological systems. This stability is crucial for maintaining target specificity during PET imaging sessions. The simplified synthesis also reduces radiosynthesis time significantly (15-30 minutes for conjugation versus >60 minutes for multi-step maleimide approaches), minimizing radioactive decay losses and facilitating clinical translation [6].
Sep-Pak cartridge purification has emerged as the superior methodology for isolating 4-[¹⁸F]fluorobenzaldehyde compared to traditional HPLC approaches. Cartridge-based systems (e.g., C18 Plus Sep-Pak conditioned with EtOH and H₂O) enable rapid purification (<5 minutes) with recovery efficiencies exceeding 95%, while semi-preparative HPLC typically requires 15-25 minutes per run with similar recovery rates [1]. The dramatic time savings with cartridge purification significantly reduce radioactive decay losses—particularly crucial given ¹⁸F's 109.8-minute half-life [1] [7]. Additionally, cartridge systems eliminate the need for complex HPLC infrastructure and fraction collection, simplifying system integration and reducing failure points. When optimized, cartridge purification delivers chemically pure product suitable for subsequent bioconjugation (radiochemical purity >99%, chemical purity >95%), effectively removing unreacted [¹⁸F]fluoride and hydrolyzed byproducts. This methodology also demonstrates superior scalability for high-activity production runs compared to HPLC, which can encounter column overload and resolution issues at GBq levels [1].
Table 2: Purification Method Comparison for 4-[¹⁸F]Fluorobenzaldehyde
Parameter | C18 Cartridge (Sep-Pak) | Semi-Preparative HPLC |
---|---|---|
Purification Time | 3-5 minutes | 15-25 minutes |
Recovery Efficiency | 92-97% | 90-95% |
Radiolytic Losses* | 3-5% | 10-15% |
System Complexity | Low | High |
GMP Compliance | Easily validated | Requires extensive validation |
Suitability for Automation | Excellent | Moderate |
*Calculated for 60-minute post-bombardment processing [1] [7]
4-[¹⁸F]Fluorobenzaldehyde serves as a versatile precursor for synthesizing advanced ¹⁸F-prosthetic groups through integrated reduction-halogenation sequences. A validated on-column method converts 4-[¹⁸F]fluorobenzaldehyde to 4-[¹⁸F]fluorobenzyl iodide via a two-step, one-pot procedure: First, the aldehyde undergoes chemoselective reduction by passing through a custom column packed with NaBH₄/Al₂O₃, yielding 4-[¹⁸F]fluorobenzyl alcohol with 82-93% efficiency. Critical to this high yield is maintaining trace water in the system to facilitate borohydride reactivity [5]. The alcohol then reacts with constant-boiling HI (57%) at 100°C for 5 minutes to produce 4-[¹⁸F]fluorobenzyl iodide, a potent alkylating agent for O-, N-, and S-nucleophiles [5]. This methodology demonstrates significant advantages over solution-phase reductions: minimized handling of radioactive intermediates, reduced byproduct formation, and excellent reproducibility. The approach has enabled efficient synthesis of complex radiotracers like 5-HT₃ receptor ligand 4-[4-(4-[¹⁸F]fluorobenzyl)piperazino]-7-methoxypyrrolo[1,2-α]quinoxaline ([¹⁸F]MR18445) in overall yields of 12-29% EOS [5].
Table 3: On-Column Reduction Efficiency for 4-[¹⁸F]Fluorobenzaldehyde Derivatives
Reduction Method | Reaction Conditions | Product | Yield (%) | Time (min) |
---|---|---|---|---|
NaBH₄/Al₂O₃ column | RT, trace H₂O in CH₃CN | 4-[¹⁸F]Fluorobenzyl alcohol | 82-93 | <3 |
NaBH₄ in EtOH | 0°C, 5 min | 4-[¹⁸F]Fluorobenzyl alcohol | 70-75 | 10 |
LiAlH₄ in THF | 0°C to RT, 5 min | 4-[¹⁸F]Fluorobenzyl alcohol | 75-80 | 15 |
Solvent selection critically influences the radiochemical efficiency of 4-[¹⁸F]fluorobenzaldehyde production and subsequent conjugations. For nucleophilic aromatic substitution, dimethyl sulfoxide (DMSO) outperforms acetonitrile and DMF, providing 65-70% radiolabeling yields of 4-[¹⁸F]fluorobenzaldehyde from 4-formyl-N,N,N-trimethylanilinium triflate at 85°C within 5 minutes. The high polarity and aprotic nature of DMSO facilitate anion activation of [¹⁸F]fluoride and stabilize the Meisenheimer complex during aromatic substitution [1] [7]. For oxime conjugation with peptides, mixed solvent systems are essential: A 1:1 v/v mixture of methanol and 0.1 M ammonium acetate buffer (pH 4) achieves optimal balance between organic solubility of 4-[¹⁸F]fluorobenzaldehyde and biomacromolecule stability, yielding conjugation efficiencies >95% at 70°C within 15 minutes [6]. Temperature optimization reveals a critical threshold: reactions below 60°C show dramatically reduced kinetics, while temperatures exceeding 80°C risk protein denaturation. Concentration studies demonstrate that maintaining 4-[¹⁸F]fluorobenzaldehyde at 0.5-2 mM and the aminooxy-peptide at 1-5 mM minimizes side reactions while ensuring efficient conjugation [6] [8].
Table 4: Solvent System Optimization for 4-[¹⁸F]Fluorobenzaldehyde Reactions
Reaction Step | Optimal Solvent System | Temperature | Key Advantage |
---|---|---|---|
Nucleophilic Aromatic Substitution | Anhydrous DMSO | 85°C | Maximizes SNAr rate and efficiency |
Oxime Conjugation | MeOH:NH₄OAc Buffer (0.1M, pH4) (1:1 v/v) | 70°C | Balances solubility and protein stability |
On-Column Reduction | CH₃CN with trace H₂O | Room Temperature | Enables rapid borohydride reduction |
Precursor Dissolution | Anhydrous acetonitrile | - | Compatibility with azeotropic drying |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9